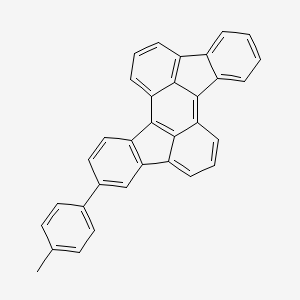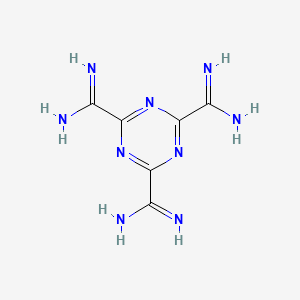
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione is an organic compound that features a unique structure combining a dithiane ring and an oxane ring with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often require a solvent-free environment or the use of mild acids such as p-toluenesulfonic acid . The process can be summarized as follows:
Thioacetalization: The carbonyl compound reacts with 1,3-propanedithiol to form the dithiane ring.
Cyclization: The intermediate undergoes cyclization to form the oxane ring, incorporating the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .
Scientific Research Applications
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic centers. The oxane ring and phenyl group contribute to the compound’s stability and reactivity, allowing it to engage in multiple pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate: Similar in structure but with a cyano group instead of the oxane ring.
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: Features multiple dithiane rings and is used in the study of molecular conductors.
Uniqueness
3-(1,3-Dithian-2-ylidene)-6-phenyloxane-2,4-dione is unique due to its combination of a dithiane ring, an oxane ring, and a phenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
850163-44-9 |
|---|---|
Molecular Formula |
C15H14O3S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(1,3-dithian-2-ylidene)-6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C15H14O3S2/c16-11-9-12(10-5-2-1-3-6-10)18-14(17)13(11)15-19-7-4-8-20-15/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
ROXMGHIHTPQOMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C2C(=O)CC(OC2=O)C3=CC=CC=C3)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)





